

# Spectroscopic Analysis of 6-Methyl-5-nitroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methyl-5-nitroquinoline

Cat. No.: B1293858

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methyl-5-nitroquinoline** ( $C_{10}H_8N_2O_2$ ), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Compound Information

IUPAC Name: **6-methyl-5-nitroquinoline**[\[1\]](#)

Chemical Structure:

Molecular Formula:  $C_{10}H_8N_2O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Weight: 188.18 g/mol [\[1\]](#)[\[4\]](#)[\[5\]](#)

CAS Number: 23141-61-9[\[2\]](#)[\[3\]](#)[\[5\]](#)

## Spectroscopic Data

The following sections present the available spectroscopic data for **6-Methyl-5-nitroquinoline**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. While specific chemical shifts and coupling constants for **6-Methyl-5-nitroquinoline** are not detailed in the readily available literature, typical spectral regions for related quinoline derivatives can be inferred.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
-CH <sub>3</sub>	2.0 - 3.0	Singlet	The methyl group protons are expected to appear as a singlet in the upfield region.
Aromatic-H	7.0 - 9.0	Multiplets, Doublets	The protons on the quinoline ring system will appear in the downfield aromatic region with complex splitting patterns due to spin-spin coupling.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **6-Methyl-5-nitroquinoline** is characterized by the following key absorption bands.

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	1510 - 1560
Nitro (NO <sub>2</sub> )	Symmetric Stretch	1340 - 1385
Aromatic C=C	Stretch	1450 - 1600
Aromatic C-H	Stretch	3000 - 3100
C-N	Stretch	1000 - 1350
Methyl C-H	Stretch	2850 - 2960

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Technique	Parameter	Value
GC-MS	Molecular Ion (M <sup>+</sup> )	m/z 188
Top Peak	m/z 142	[1]

Predicted Collision Cross Section (CCS) Data:[6]

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	189.06586	135.6
[M+Na] <sup>+</sup>	211.04780	144.5
[M-H] <sup>-</sup>	187.05130	139.5

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

Sample Preparation:

- A few milligrams of **6-Methyl-5-nitroquinoline** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition:

- $^1\text{H}$  NMR spectra are acquired at a specific frequency (e.g., 300 or 500 MHz).
- Standard pulse sequences are used to obtain the spectrum.
- Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is employed.[1]

Sample Preparation (KBr Pellet Method):[1]

- Approximately 1-2 mg of **6-Methyl-5-nitroquinoline** is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):[1]

- A small amount of the solid sample is placed directly onto the ATR crystal.

- Pressure is applied to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
- The sample is placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.

#### Sample Preparation:

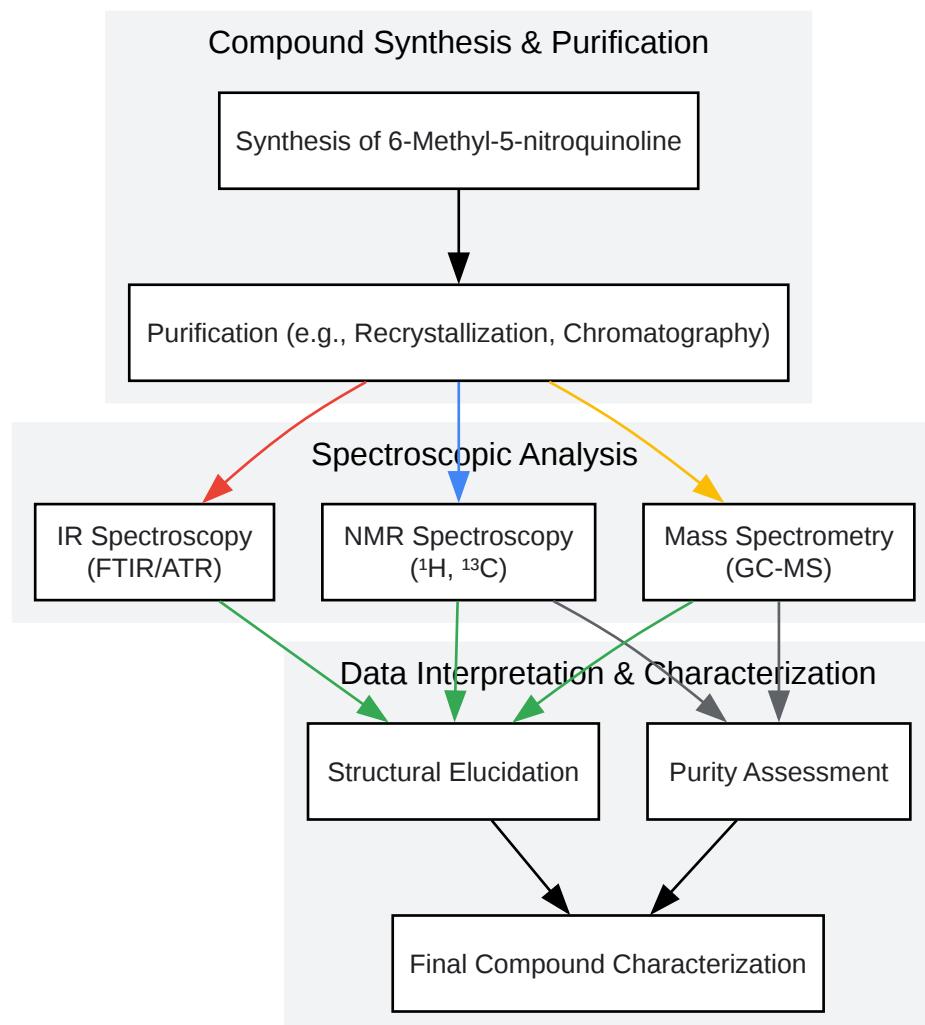
- A dilute solution of **6-Methyl-5-nitroquinoline** is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

#### Data Acquisition:

- The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
- The separated components elute from the GC column and enter the mass spectrometer.
- In the MS, the molecules are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.
- A mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **6-Methyl-5-nitroquinoline**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **6-Methyl-5-nitroquinoline**.

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## References

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